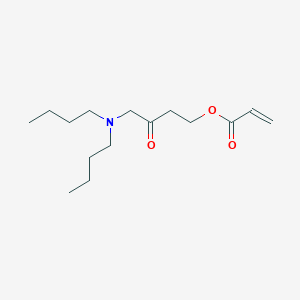
4-(Dibutylamino)-3-oxobutyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibutylamino)-3-oxobutyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a dibutylamino group, a ketone group, and an acrylate ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(dibutylamino)-3-oxobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
化学反応の分析
Types of Reactions
4-(Dibutylamino)-3-oxobutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dibutylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dibutylamino)-3-oxobutyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other materials.
作用機序
The mechanism of action of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate involves its interaction with various molecular targets. The dibutylamino group can interact with biological receptors, while the acrylate ester group can undergo polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the specific application .
類似化合物との比較
Similar Compounds
Butyl acrylate: Similar in structure but lacks the dibutylamino and ketone groups.
Ethyl acrylate: Similar in structure but has an ethyl group instead of a dibutylamino group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Uniqueness
4-(Dibutylamino)-3-oxobutyl prop-2-enoate is unique due to the presence of the dibutylamino group and the ketone group, which provide additional reactivity and functionality compared to other acrylates. This makes it a valuable compound for various chemical and biological applications .
特性
CAS番号 |
798561-49-6 |
|---|---|
分子式 |
C15H27NO3 |
分子量 |
269.38 g/mol |
IUPAC名 |
[4-(dibutylamino)-3-oxobutyl] prop-2-enoate |
InChI |
InChI=1S/C15H27NO3/c1-4-7-10-16(11-8-5-2)13-14(17)9-12-19-15(18)6-3/h6H,3-5,7-13H2,1-2H3 |
InChIキー |
RTOFLMMVXWDJBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(=O)CCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
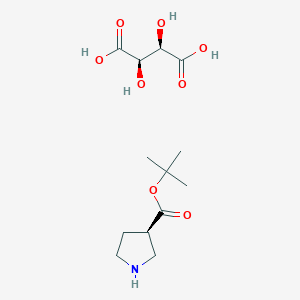
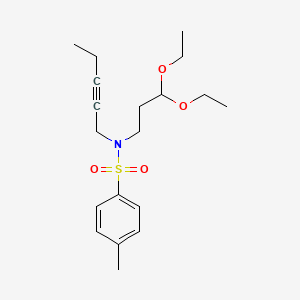
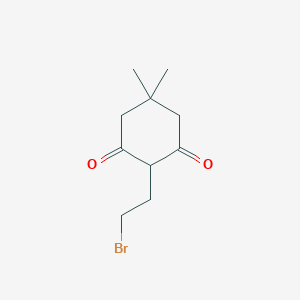
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
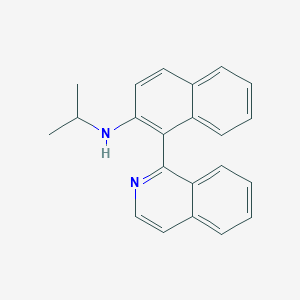
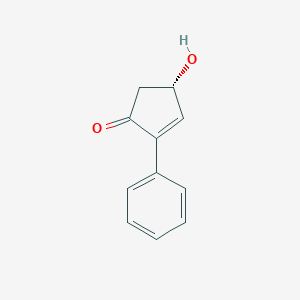
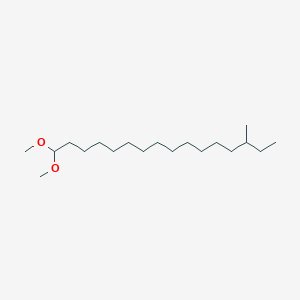

![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
